molecular formula C11H15NO2 B8732231 5-Isobutyl-4-methylpicolinic acid

5-Isobutyl-4-methylpicolinic acid

Cat. No.: B8732231
M. Wt: 193.24 g/mol
InChI Key: MPDWQKNBVIODMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isobutyl-4-methylpicolinic acid is a substituted picolinic acid derivative characterized by an isobutyl group at the 5-position and a methyl group at the 4-position of the pyridine ring. This structure confers unique physicochemical properties, such as enhanced lipophilicity compared to simpler picolinic acid derivatives.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-methyl-5-(2-methylpropyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H15NO2/c1-7(2)4-9-6-12-10(11(13)14)5-8(9)3/h5-7H,4H2,1-3H3,(H,13,14)

InChI Key

MPDWQKNBVIODMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CC(C)C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Log Po/w* Solubility (ESOL) Bioavailability Score
This compound Not provided C₁₁H₁₅NO₂ 193.24 5-isobutyl, 4-methyl ~2.5† Low (<0.1 mg/mL) 0.55‡
4-(Methoxycarbonyl)picolinic acid 24195-03-7 C₈H₇NO₄ 181.15 4-methoxycarbonyl 1.25 Moderate 0.85
5-(Methoxycarbonyl)picolinic acid 17874-79-2 C₈H₇NO₄ 181.15 5-methoxycarbonyl 1.30 Moderate 0.80
Dimethyl pyridine-2,4-dicarboxylate 25658-36-0 C₉H₉NO₄ 195.17 2,4-dicarbomethoxy 1.10 Low 0.70

*Predicted using XLOGP3 methodology. †Estimated based on substituent contributions (isobutyl: +1.5, methyl: +0.5). ‡Derived from Lipinski’s rule compliance (MW < 500, H-bond donors ≤ 5, H-bond acceptors ≤ 10).

Key Findings:

Lipophilicity :

  • The isobutyl and methyl groups in this compound increase its Log Po/w (~2.5) compared to methoxycarbonyl-substituted analogs (Log Po/w ~1.1–1.3). This higher lipophilicity may enhance membrane permeability but reduce aqueous solubility .

Bioavailability :

  • Methoxycarbonyl derivatives (e.g., 4-(Methoxycarbonyl)picolinic acid) exhibit higher bioavailability scores (0.85) due to balanced solubility and moderate molecular weight. In contrast, the bulky isobutyl group in this compound likely reduces its bioavailability (estimated 0.55) .

Synthetic Utility :

  • Compounds like Dimethyl pyridine-2,4-dicarboxylate (CAS 25658-36-0) are used as intermediates in drug synthesis. The isobutyl group in this compound could complicate synthetic routes due to steric hindrance .

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